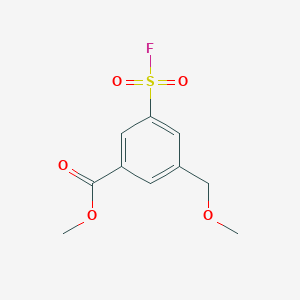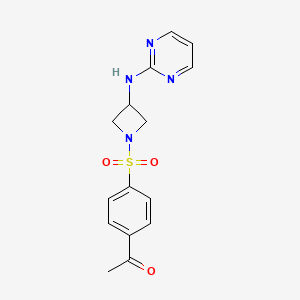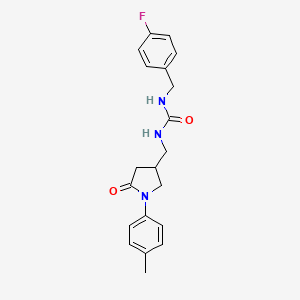
6-Methyltetrahydro-2h-pyran-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyltetrahydro-2h-pyran-3-carboxylic acid is an organic compound with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyltetrahydro-2h-pyran-3-carboxylic acid typically involves the cyclization of suitable precursors under acidic or basic conditions. One common method involves the reaction of 6-methyl-2-oxohexanoic acid with a suitable reducing agent to form the desired tetrahydropyran ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound .
Análisis De Reacciones Químicas
Types of Reactions: 6-Methyltetrahydro-2h-pyran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of esters, amides, or other derivatives.
Aplicaciones Científicas De Investigación
6-Methyltetrahydro-2h-pyran-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Methyltetrahydro-2h-pyran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This can lead to various biochemical effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Tetrahydro-2H-pyran-3-carboxylic acid: Similar structure but lacks the methyl group at the 6-position.
3-Methyltetrahydropyran: Similar structure but lacks the carboxylic acid group.
2H-Pyran, tetrahydro-3-methyl-: Similar structure but lacks the carboxylic acid group
Uniqueness: 6-Methyltetrahydro-2h-pyran-3-carboxylic acid is unique due to the presence of both the methyl group at the 6-position and the carboxylic acid group, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Propiedades
IUPAC Name |
6-methyloxane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5-2-3-6(4-10-5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQXOMZIWBBURV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CO1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-methoxyphenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2466452.png)

![1-Spiro[2H-indole-3,1'-cyclobutane]-1-ylprop-2-en-1-one](/img/structure/B2466456.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2466461.png)



![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2466467.png)
![N-(4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2466468.png)


![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2466472.png)
![N-[(2-Methoxyphenyl)-(1-methylimidazol-2-yl)methyl]prop-2-enamide](/img/structure/B2466474.png)
